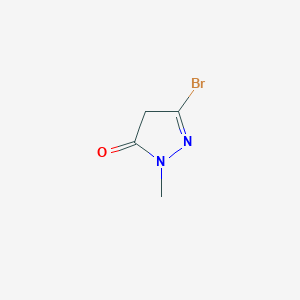
1,2,3,4-Tetra-O-acetyl-D-xylopyranose
Overview
Description
1,2,3,4-Tetra-O-acetyl-D-xylopyranose is a synthetic intermediate . It is chiefly employed to study possible anticancer drugs and broad-spectrum antibiotics . It also contributes to the study of diabetes and neurodegenerative diseases .
Synthesis Analysis
The classical acetylation of D-xylose results in the formation of this compound . This mixture is used without further purification for the glycosylation reaction with 2-bromoethanol in the presence of BF3·Et2O .Molecular Structure Analysis
The molecular formula of this compound is C13H18O9 . Its molecular weight is 318.28 .Chemical Reactions Analysis
Photobromination of tetra-O-acetyl-β-D-xylopyranose gives a crystalline product with bromine replacing the axial hydrogen atom at C-5 . Nucleophilic displacement of the bromine afforded compounds with inverted stereochemistry at this centre .Physical And Chemical Properties Analysis
This compound is a white crystalline solid . It should be stored at 0 to 8 °C .Scientific Research Applications
Conformational Studies
1,2,3,4-Tetra-O-acetyl-D-xylopyranose has been explored in various studies focusing on its molecular conformation. For instance, Luger et al. (1979) demonstrated that this compound exists as a mixture of conformers in solution but crystallizes in a specific form. Such studies provide insight into the structural properties of carbohydrate derivatives (Luger et al., 1979).
Novel Synthesis Applications
Haider and Williams (2007) reported a novel synthesis method using this compound. This research highlights the compound’s utility in creating new chemical entities, such as tri-O-methyl-D-xylono-1,5-lactone (Haider & Williams, 2007).
Glycosidation and Peptide Synthesis
The compound has been used in the glycosidation of peptides. Paulsen and Brenken (1988) utilized it for synthesizing glycopeptides, indicating its role in bioconjugation and peptide modification (Paulsen & Brenken, 1988).
X-ray Crystallography
The compound has been a subject in X-ray crystallographic studies. Oshikawa et al. (1998) conducted X-ray analyses on derivatives of this compound, contributing to our understanding of the spatial arrangement and bonding in such molecules (Oshikawa et al., 1998).
Photobromination Studies
Ferrier and Tyler (1980) explored the photobromination of this compound. Their research into the reactivity under light exposure expands the understanding of chemical reactions and derivative formations (Ferrier & Tyler, 1980).
Antithrombotic Activity
Bozo et al. (1998) investigated the transformation of this compound into compounds with potential antithrombotic activity. This signifies its potential in therapeutic applications (Bozo et al., 1998).
Mechanism of Action
Target of Action
1,2,3,4-Tetra-O-acetyl-D-xylopyranose is a research chemical compound that is used in the selective cleavage by hydrazine of the anomeric acetyl groups of acetylated glycosyl residues . It is chiefly employed to study possible anticancer drugs and broad-spectrum antibiotics .
Mode of Action
The compound interacts with its targets by replacing the axial hydrogen atom at C-5 . This interaction results in changes in the structure of the target molecules, which can affect their function and activity.
Biochemical Pathways
The compound is involved in the synthesis of monosaccharides by oxidation of furfural derivatives . It also contributes to the study of diabetes and neurodegenerative diseases . The affected pathways and their downstream effects are subject to ongoing research.
Result of Action
The compound has been shown to have antimicrobial activity against fungi (Candida albicans, Candida glabrata) and bacteria (Staphylococcus aureus, Escherichia coli) . None of the tested compounds exhibited mutagenic activity in the Ames test .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known to be involved in the synthesis of monosaccharides .
Molecular Mechanism
It is known to be involved in the selective cleavage of the anomeric acetyl groups of acetylated glycosyl residues
Metabolic Pathways
It is known to be involved in the synthesis of monosaccharides
properties
IUPAC Name |
[(3R,4S,5R)-4,5,6-triacetyloxyoxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOQJPYNENPSSS-DAAZQVBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1COC([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62929-49-1 | |
| Record name | 1,2,3,4-Tetraacetyl-xylopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Silane, [2-(dimethylsilyl)ethyl]trimethyl-](/img/structure/B3275318.png)

![5-(Pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3275324.png)

![6,6-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3275344.png)
![Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-6-carboxylate](/img/structure/B3275345.png)
![5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B3275354.png)






